1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride
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Overview
Description
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is an arylpiperazine derivative, which is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetone . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar solvent like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at certain receptors, such as the 5-hydroxytryptamine (5-HT) receptors, and inhibits the reuptake of serotonin . This dual action contributes to its potential therapeutic effects in treating conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: Another arylpiperazine derivative with similar applications in pharmaceutical synthesis.
Trazodone hydrochloride: A well-known antidepressant that shares structural similarities and mechanisms of action with 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of receptor-ligand interactions.
Properties
CAS No. |
54402-04-9 |
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Molecular Formula |
C15H21Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperidin-1-ium-4-yl]butan-1-one;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-2-4-14(18)15(7-9-17-10-8-15)12-5-3-6-13(16)11-12;/h3,5-6,11,17H,2,4,7-10H2,1H3;1H |
InChI Key |
FPIPBOHEXNSGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CC[NH2+]CC1)C2=CC(=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
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